Cas no 1158044-72-4 (1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine)

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is a substituted cyclohexylamine derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a tertiary butyl group and a methyl substituent on the cyclohexane ring, contributing to steric hindrance and unique reactivity patterns. This compound may serve as a key intermediate in the synthesis of more complex molecules, particularly those requiring rigid, functionalized cyclohexane frameworks. The presence of the amine group allows for further derivatization, enabling the introduction of additional functional groups. Its stability under standard conditions makes it suitable for laboratory-scale reactions and exploratory studies in medicinal chemistry.
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine structure
1158044-72-4 structure
Product Name:1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine
CAS No:1158044-72-4
MF:C12H25N
MW:183.333603620529
MDL:MFCD12067681
CID:5612881
PubChem ID:43809392
Update Time:2025-05-20

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-(tert-pentyl)cyclohexan-1-amine
    • EN300-330242
    • CS-0306722
    • 1158044-72-4
    • 1-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine
    • Cyclohexanamine, 4-(1,1-dimethylpropyl)-1-methyl-
    • 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine
    • MDL: MFCD12067681
    • Inchi: 1S/C12H25N/c1-5-11(2,3)10-6-8-12(4,13)9-7-10/h10H,5-9,13H2,1-4H3
    • InChI Key: TWQHJTHYYOHKIM-UHFFFAOYSA-N
    • SMILES: NC1(C)CCC(CC1)C(C)(C)CC

Computed Properties

  • Exact Mass: 183.198699802g/mol
  • Monoisotopic Mass: 183.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 0.851±0.06 g/cm3(Predicted)
  • Boiling Point: 227.0±8.0 °C(Predicted)
  • pka: 10.96±0.70(Predicted)

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine Pricemore >>

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Additional information on 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

Comprehensive Overview of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine (CAS No. 1158044-72-4)

1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine, with the CAS number 1158044-72-4, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique cyclohexane backbone and amine functional group, is often explored for its potential applications in drug discovery and advanced material synthesis. Researchers and industry professionals are increasingly interested in its structural properties, synthesis methods, and potential uses, making it a subject of frequent queries in scientific databases and AI-driven research tools.

The molecular structure of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine features a cyclohexane ring substituted with a methyl group and a bulky 2-methylbutan-2-yl group, which influences its steric and electronic properties. This configuration is particularly relevant in the design of bioactive molecules, as it can enhance binding affinity and selectivity toward biological targets. Recent trends in computational chemistry and machine learning-assisted drug design have further highlighted the importance of such structurally diverse amines in virtual screening and lead optimization.

In the context of green chemistry and sustainable synthesis, CAS 1158044-72-4 has been investigated for its potential to be produced via environmentally friendly routes. The growing demand for eco-friendly chemical processes aligns with global initiatives to reduce carbon footprints, making this compound a topic of interest in academic research and industrial applications. Questions such as "How to synthesize 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine sustainably?" or "What are the catalytic methods for its production?" are commonly searched in scientific forums and search engines.

The pharmacological potential of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine is another area of active exploration. Its structural motifs are reminiscent of those found in CNS-active compounds, prompting studies into its interactions with neurotransmitter receptors. While not yet widely commercialized, its analogs have been discussed in patent literature for their potential in treating neurological disorders. This has led to increased searches for "amine derivatives in neurology" and "cyclohexane-based therapeutics," reflecting the compound's relevance in biomedical research.

From a material science perspective, CAS 1158044-72-4 has been examined for its role in the development of advanced polymers and functional materials. Its amine group can serve as a building block for polyamide or epoxy resin formulations, which are critical in industries ranging from aerospace to electronics. Searches like "amine-functionalized cyclohexanes in materials" or "high-performance polymer precursors" underscore the compound's versatility and industrial appeal.

In summary, 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine (1158044-72-4) represents a multifaceted compound with applications spanning drug discovery, sustainable chemistry, and material engineering. Its structural complexity and functional adaptability make it a valuable subject for ongoing research, as evidenced by its prominence in scientific literature and online search trends. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative chemical solutions and next-generation technologies.

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